molecular formula C24H22N2O5S B11412459 N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11412459
M. Wt: 450.5 g/mol
InChI Key: HYXKCNFZWKECKW-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a quinoline core, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinoline core or the sulfonamide group, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or sulfonamide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: The compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide
  • N-[(2-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide

Uniqueness

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the quinoline core, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C24H22N2O5S/c1-30-19-12-13-21-17(15-19)14-18(24(27)25-21)16-26(22-10-6-7-11-23(22)31-2)32(28,29)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,25,27)

InChI Key

HYXKCNFZWKECKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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